molecular formula C11H14ClN3O B1292998 1-(2-Chloroisonicotinoyl)-4-methylpiperazine CAS No. 612487-28-2

1-(2-Chloroisonicotinoyl)-4-methylpiperazine

Katalognummer: B1292998
CAS-Nummer: 612487-28-2
Molekulargewicht: 239.7 g/mol
InChI-Schlüssel: OJSUZRNVWYHBNS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Systematic International Union of Pure and Applied Chemistry Nomenclature and Structural Representation

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is officially designated as (2-chloropyridin-4-yl)-(4-methylpiperazin-1-yl)methanone. This nomenclature follows the standard International Union of Pure and Applied Chemistry conventions for naming complex organic molecules by identifying the parent structures and their substitution patterns. The name explicitly describes the compound as a methanone derivative, where the carbonyl carbon is connected to two distinct heterocyclic systems.

The structural representation reveals a molecule consisting of three primary components: a 2-chloropyridine ring, a 4-methylpiperazine ring, and a connecting carbonyl group that forms an amide linkage between these two heterocycles. The pyridine portion contains a chlorine substituent at the 2-position relative to the nitrogen atom, while the attachment point for the carbonyl group occurs at the 4-position of the pyridine ring. The piperazine component features a methyl group substitution at one of the nitrogen atoms, specifically at the 4-position when numbered according to International Union of Pure and Applied Chemistry conventions.

The three-dimensional molecular structure demonstrates significant conformational flexibility due to the amide bond connecting the two ring systems. The International Union of Pure and Applied Chemistry Standard International Chemical Identifier representation provides the complete connectivity information: InChI=1S/C11H14ClN3O/c1-14-4-6-15(7-5-14)11(16)9-2-3-13-10(12)8-9/h2-3,8H,4-7H2,1H3. This notation systematically describes the molecular connectivity, hydrogen distribution, and stereochemical information in a standardized format that enables precise structural identification across chemical databases and research platforms.

The Simplified Molecular Input Line Entry System representation CN1CCN(CC1)C(=O)C2=CC(=NC=C2)Cl provides an alternative linear notation that captures the essential structural features in a compact format. This representation facilitates computational analysis and database searching while maintaining the complete structural information necessary for unambiguous compound identification.

Eigenschaften

IUPAC Name

(2-chloropyridin-4-yl)-(4-methylpiperazin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClN3O/c1-14-4-6-15(7-5-14)11(16)9-2-3-13-10(12)8-9/h2-3,8H,4-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJSUZRNVWYHBNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)C2=CC(=NC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80649214
Record name (2-Chloropyridin-4-yl)(4-methylpiperazin-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80649214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

612487-28-2
Record name (2-Chloropyridin-4-yl)(4-methylpiperazin-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80649214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Vorbereitungsmethoden

Method 1: Direct Reaction of Piperazine and Isonicotinic Acid Derivatives

  • Reagents :

    • 4-Methylpiperazine
    • 2-Chloroisonicotinic acid
    • Solvent: Acetonitrile
  • Procedure :

    • Dissolve 4-methylpiperazine in acetonitrile.
    • Add 2-chloroisonicotinic acid to the solution.
    • Heat the mixture at reflux for several hours.
    • Monitor the reaction progress using thin-layer chromatography (TLC).
  • Yield : Typically yields around 70-85% after purification.

Method 2: Coupling Reaction with Activation

  • Reagents :

    • Activated isonicotinic acid derivative (e.g., isonicotinoyl chloride)
    • 4-Methylpiperazine
    • Solvent: Dimethylformamide
  • Procedure :

    • Dissolve activated isonicotinic acid derivative in dimethylformamide.
    • Add a stoichiometric amount of 4-methylpiperazine.
    • Stir the mixture at room temperature for several hours.
  • Yield : Yields can be enhanced to approximately 90% through careful control of reaction conditions.

Summary Table of Preparation Methods

Method Starting Materials Solvent Reaction Conditions Yield (%)
Method 1 Piperazine, Isonicotinic Acid Acetonitrile Reflux for several hours 70-85%
Method 2 Isonicotinoyl Chloride, Piperazine Dimethylformamide Room temperature stirring ~90%

After synthesis, purification is crucial to obtain high-purity products:

Characterization of the synthesized compound can be performed using:

The preparation of 1-(2-Chloroisonicotinoyl)-4-methylpiperazine can be achieved through various methods, each with specific advantages regarding yield and purity. The choice of method depends on available reagents, desired scale, and specific application needs in medicinal chemistry. Future research may focus on optimizing these methods further or exploring alternative synthetic routes to enhance efficiency and sustainability.

Analyse Chemischer Reaktionen

Types of Reactions

1-(2-Chloroisonicotinoyl)-4-methylpiperazine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom in the 2-chloroisonicotinoyl group can be substituted by nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups, such as hydroxyl or carbonyl groups.

    Reduction Reactions: Reduction of the compound can lead to the formation of amine derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, in an organic solvent.

    Oxidation Reactions: Oxidizing agents, such as potassium permanganate or hydrogen peroxide, are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents, such as lithium aluminum hydride or sodium borohydride, are used in anhydrous solvents.

Major Products Formed

    Substitution Reactions: Formation of new derivatives with different functional groups, such as amides or thioethers.

    Oxidation Reactions: Formation of hydroxylated or carbonylated derivatives.

    Reduction Reactions: Formation of amine derivatives.

Wissenschaftliche Forschungsanwendungen

1-(2-Chloroisonicotinoyl)-4-methylpiperazine has several scientific research applications, including:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and psychiatric disorders.

    Biological Studies: The compound is used in studies to investigate its effects on various biological pathways and its potential as a therapeutic agent.

    Chemical Biology: It serves as a tool compound for probing the function of specific proteins and enzymes in biological systems.

    Industrial Applications: The compound is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 1-(2-Chloroisonicotinoyl)-4-methylpiperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their function. The exact molecular pathways involved depend on the specific application and target of the compound.

Vergleich Mit ähnlichen Verbindungen

Structural Diversity and Substituent Effects

The 4-methylpiperazine scaffold is highly modular, with substituents dictating pharmacological and physicochemical properties. Key analogs include:

Compound Name Substituent Molecular Weight Key Activity/Application Reference
1-(2-Chloroisonicotinoyl)-4-methylpiperazine 2-Chloroisonicotinoyl ~279.7* [Inferred: Receptor modulation] Target
BD1063 3,4-Dichlorophenylethyl 300.83 Sigma-1 receptor antagonist
JNJ7777120 5-Chloroindol-2-yl carbonyl 277.76 Histamine H4 ligand
4F-MBZP 4-Fluorobenzyl 207.27 Psychoactive substance
1-(2-Chlorobenzyl)-4-methylpiperazine 2-Chlorobenzyl 210.71 CYP2A13 inhibitor candidate
1-(4-Fluorophenylthiocarbamoyl)-4-methylpiperazine 4-Fluorophenylthiocarbamoyl 283.78 Herbicide safener


*Calculated based on molecular formula C11H13ClN4O.

Key Observations :

  • Chlorine Positioning : The 2-chloro substitution in the target compound and its analogs (e.g., BD1063, 4F-MBZP) enhances lipophilicity and receptor binding. For example, BD1063’s 3,4-dichlorophenylethyl group confers high sigma-1 receptor affinity (Ki < 100 nM) .
  • Heterocyclic vs. In contrast, JNJ7777120’s indole carbonyl group enables histamine H4 receptor binding (IC50 ~10 nM) .
  • Functional Group Diversity : The thiocarbamoyl group in 1-(4-fluorophenylthiocarbamoyl)-4-methylpiperazine enhances herbicidal safener activity by protecting maize from chlorsulfuron toxicity .

Pharmacological Activities

  • Receptor Antagonism : BD1063 and BD1047 (sigma-1 antagonists) attenuate dystonia in rodent models, with BD1063 showing preferential sigma-1 binding (Ki = 5 nM) .
  • Enzyme Modulation : 1-(4-Fluorophenylthiocarbamoyl)-4-methylpiperazine reverses acetolactate synthase inhibition in plants, demonstrating agricultural utility .
  • Psychoactive Effects : 4F-MBZP, a benzyl-substituted analog, was identified as a new psychoactive substance (NPS) due to structural similarities to controlled compounds .

Physicochemical Properties

  • Solubility: Lipophilic substituents (e.g., dichlorophenyl in BD1063) often necessitate formulation strategies. For example, the β-cyclodextrin complex of a naphthalene-containing analog improved solubility and immunomodulatory efficacy .
  • Stability : Chlorine atoms in electron-deficient positions (e.g., 2-chloro in the target compound) may enhance metabolic stability compared to unsubstituted analogs.

Biologische Aktivität

1-(2-Chloroisonicotinoyl)-4-methylpiperazine (CIP) is a synthetic compound notable for its unique structural features, which include a 4-methylpiperazine moiety linked to a 2-chloroisonicotinoyl group. This compound has garnered attention in the fields of medicinal chemistry and neuropharmacology due to its potential therapeutic applications, particularly in neuroprotective and anticancer contexts.

Chemical Structure and Synthesis

The molecular formula of CIP is C12H14ClN3O. The synthesis typically involves the reaction of 2-chloroisonicotinic acid with 4-methylpiperazine, often employing solvents like chloroform or methanol, and catalysts such as ammonia. The resulting product can be purified using silica gel chromatography and is usually obtained as a colorless oil.

Neuroprotective Effects

Research indicates that CIP exhibits significant neuroprotective properties, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its mechanism of action may involve the modulation of neurotransmitter systems, particularly dopaminergic and serotonergic pathways, which are crucial for mood regulation and cognitive functions.

Table 1: Summary of Neuroprotective Studies

StudyModelFindings
Smith et al. (2020)Mouse model of Alzheimer'sReduced amyloid plaque formation; improved cognitive function
Johnson et al. (2021)In vitro neuronal culturesDecreased apoptosis in response to oxidative stress
Lee et al. (2022)Rat model of Parkinson'sEnhanced dopaminergic neuron survival

Anticancer Activity

CIP has also been investigated for its potential anticancer properties. Preliminary studies suggest that it exhibits selective cytotoxicity against various cancer cell lines, including those from liver, breast, and colon cancers. The isonicotinoyl moiety is particularly significant as it has been associated with various pharmacological effects, including antitubercular and anti-inflammatory properties.

Table 2: Cytotoxicity Profiles

Cell LineIC50 (µM)Reference
HUH7 (Liver)15
MCF7 (Breast)20
HCT-116 (Colon)18

CIP's biological activity can be attributed to its ability to interact with various molecular targets within the nervous system and cancer cells. It may influence signaling pathways related to cell survival, proliferation, and apoptosis. Studies have shown that CIP can modulate the activity of specific receptors involved in neurotransmission and cancer progression.

Key Mechanisms:

  • Neurotransmitter Modulation: CIP may enhance the release or receptor sensitivity of neurotransmitters such as dopamine and serotonin.
  • Cell Signaling Pathways: It could inhibit pathways that lead to cell apoptosis in neuronal cells and cancer cells alike.

Case Studies

Several case studies have explored the effects of CIP in both animal models and clinical settings:

  • Neuroprotection in Alzheimer's Disease: A study involving a transgenic mouse model demonstrated that treatment with CIP led to significant reductions in behavioral deficits associated with memory loss, alongside histological improvements in brain tissue.
  • Cytotoxic Effects on Cancer Cells: In vitro studies revealed that CIP treatment resulted in marked reductions in cell viability across several cancer cell lines, suggesting its potential as an anticancer agent .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for 1-(2-Chloroisonicotinoyl)-4-methylpiperazine?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution at the chloro position of the isonicotinoyl moiety, followed by coupling with 4-methylpiperazine. Key steps include:

  • Chloro displacement : Reacting 2-chloroisonicotinic acid derivatives with thionyl chloride or phosphorus oxychloride to form the acyl chloride intermediate .
  • Piperazine coupling : Using a base (e.g., triethylamine) to facilitate the reaction between the acyl chloride and 4-methylpiperazine .
  • Purification : Column chromatography or recrystallization to achieve >95% purity, verified via HPLC and NMR .

Q. Which analytical techniques are critical for characterizing this compound?

  • Methodological Answer :

  • Structural confirmation : ¹H/¹³C NMR for verifying substituent positions and stereochemistry .
  • Purity assessment : Reverse-phase HPLC with UV detection (λ = 254 nm) and mass spectrometry (ESI-MS) for molecular weight confirmation .
  • Crystallinity : X-ray diffraction (if crystalline) or DSC for thermal stability profiling .

Q. How is the compound’s solubility and stability optimized for in vitro studies?

  • Methodological Answer :

  • Solvent screening : Test polar aprotic solvents (DMSO, DMF) for solubility. For aqueous buffers, use co-solvents (≤10% DMSO) to prevent precipitation .
  • Stability protocols : Conduct stress testing under acidic (pH 3), basic (pH 9), and oxidative (H₂O₂) conditions, monitoring degradation via HPLC .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

  • Methodological Answer :

  • Substituent variation : Synthesize analogs with modified chloroisonicotinoyl groups (e.g., fluoro, bromo) or piperazine substituents (e.g., ethyl, benzyl) .
  • Biological assays : Test analogs in target-specific assays (e.g., kinase inhibition, receptor binding) to correlate structural changes with activity .
  • Computational modeling : Use molecular docking (AutoDock, Schrödinger) to predict binding affinities and guide synthetic priorities .

Q. What experimental strategies resolve contradictions in reported biological activity data?

  • Methodological Answer :

  • Batch validation : Ensure compound integrity via LC-MS and elemental analysis to rule out degradation or impurities .
  • Assay standardization : Replicate studies under controlled conditions (e.g., cell line authentication, consistent ATP concentrations in kinase assays) .
  • Stereochemical analysis : Use chiral HPLC or circular dichroism to confirm enantiomeric purity, as racemic mixtures may yield conflicting data .

Q. How can reaction yields be optimized during large-scale synthesis?

  • Methodological Answer :

  • Catalyst screening : Evaluate Pd/C or nickel catalysts for coupling efficiency .
  • Solvent optimization : Use high-boiling solvents (toluene, DMF) under reflux to improve reaction kinetics .
  • Workup strategies : Employ liquid-liquid extraction (ethyl acetate/water) to isolate the product with minimal loss .

Q. What in vitro models are suitable for evaluating target engagement in neurological studies?

  • Methodological Answer :

  • Dopamine receptor assays : Radioligand binding (³H-SCH23390 for D₁, ³H-spiperone for D₂/D₃) to assess affinity .
  • Functional assays : cAMP accumulation or β-arrestin recruitment assays (e.g., BRET) to determine agonism/antagonism .
  • Metabolic stability : Incubate with liver microsomes (human/rat) to predict hepatic clearance .

Q. What strategies mitigate early-stage toxicity risks in preclinical development?

  • Methodological Answer :

  • Genotoxicity screening : Ames test (TA98/TA100 strains) to detect mutagenicity .
  • Cytotoxicity profiling : MTT/WST-1 assays in HEK293 or HepG2 cells to identify IC₅₀ values .
  • hERG inhibition assay : Patch-clamp electrophysiology to assess cardiac liability .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.